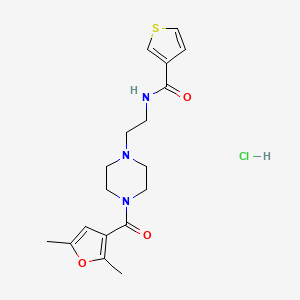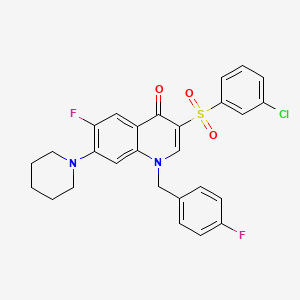
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H23ClF2N2O3S and its molecular weight is 529. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and evaluation of similar quinoline and sulfonamide derivatives for antibacterial activity. These compounds, such as tetracyclic quinolone antibacterials, have shown potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications, like the introduction of piperidinyl groups, significantly influence their antibacterial efficacy. This suggests that our compound of interest could also possess antibacterial properties due to its structural features (Taguchi et al., 1992).
Anticancer Activities
Sulfonamide derivatives, including those with quinolinone structures, have been synthesized and evaluated for their anticancer activities. The activation of apoptotic genes and the induction of cancer cell death through mechanisms such as p38/ERK phosphorylation activation have been observed. This indicates the potential research application of our compound in exploring new anticancer therapies (Cumaoğlu et al., 2015).
Synthesis Techniques and Reactivity
Studies on the synthesis techniques and the reactivity of related compounds provide insights into the chemical behavior and potential modifications of the compound . For instance, the synthesis of quinoline derivatives through microwave-assisted techniques or other novel synthetic routes highlights the compound's versatility and potential for modification to enhance its biological activities (Karaman et al., 2016).
Potential Applications in Alzheimer’s Disease Treatment
Research into the synthesis of quinoxaline and oxadiazole derivatives, including those with piperidine and sulfonamide groups, suggests potential applications in the treatment of Alzheimer’s disease. These compounds have been evaluated for enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s disease treatment, indicating that similar compounds could be explored for their therapeutic potential in neurodegenerative diseases (Rehman et al., 2018).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClF2N2O3S/c28-19-5-4-6-21(13-19)36(34,35)26-17-32(16-18-7-9-20(29)10-8-18)24-15-25(31-11-2-1-3-12-31)23(30)14-22(24)27(26)33/h4-10,13-15,17H,1-3,11-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUMMTBWCDUATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

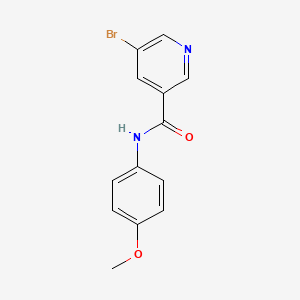
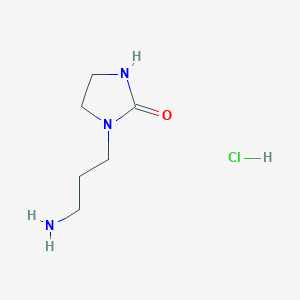
![5-(4-Bromophenyl)-4-(4-(3,4-dichlorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2842864.png)
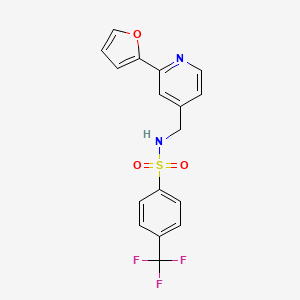
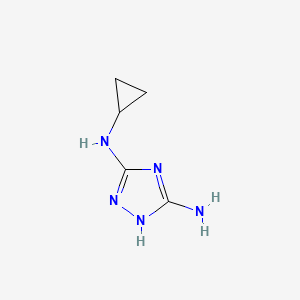
![4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2842870.png)
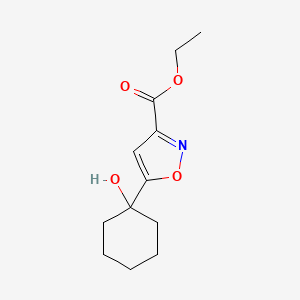


![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2842878.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)
![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)
